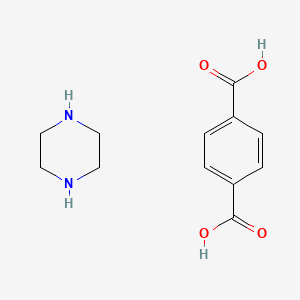
Piperazinium terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazinium terephthalate is a crystalline compound formed by the interaction of piperazine and terephthalic acid. It is characterized by its unique molecular structure, which includes a piperazine ring and terephthalate anions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperazinium terephthalate can be synthesized through the reaction of piperazine with terephthalic acid in an aqueous solution. The reaction typically involves dissolving both compounds in water and heating the mixture to facilitate the formation of the crystalline product. The resulting solution is then allowed to cool, leading to the crystallization of this compound .
Industrial Production Methods
The process may include additional purification steps to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Piperazinium terephthalate undergoes various chemical reactions, including:
Hydrogen Bonding: The compound forms hydrogen bonds between the nitrogen atoms of piperazine and the carboxyl groups of terephthalic acid.
Coordination Reactions: The nitrogen atoms in piperazine can coordinate with metal ions, forming complex structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, and metal salts. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, coordination reactions with metal ions can lead to the formation of metal-organic frameworks or other complex structures .
Scientific Research Applications
Piperazinium terephthalate has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of piperazinium terephthalate primarily involves its ability to form hydrogen bonds and coordinate with metal ions. These interactions can influence the compound’s physical and chemical properties, making it useful in various applications. The molecular targets and pathways involved in these interactions are primarily related to the nitrogen atoms in the piperazine ring and the carboxyl groups in the terephthalate anions .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple organic compound with a six-membered ring containing two nitrogen atoms.
Terephthalic Acid: An aromatic dicarboxylic acid used in the production of polyethylene terephthalate (PET) and other polymers.
Piperazinium Chloride: An ionic compound containing a piperazinium cation and chloride anion, used in various chemical applications.
Uniqueness
Piperazinium terephthalate is unique due to its combination of piperazine and terephthalic acid, resulting in a compound with distinct hydrogen bonding and coordination properties. This uniqueness makes it valuable for research in materials science and coordination chemistry .
Properties
CAS No. |
41857-87-8 |
|---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
piperazine;terephthalic acid |
InChI |
InChI=1S/C8H6O4.C4H10N2/c9-7(10)5-1-2-6(4-3-5)8(11)12;1-2-6-4-3-5-1/h1-4H,(H,9,10)(H,11,12);5-6H,1-4H2 |
InChI Key |
CPITUWUGKLLLGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN1.C1=CC(=CC=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















